molecular formula C20H29N5O3 B2972191 9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876886-20-3

9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2972191
CAS No.: 876886-20-3
M. Wt: 387.484
InChI Key: HYAYDBVOBYYFIO-UHFFFAOYSA-N
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Description

The compound 9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core. Key structural features include:

  • Cyclohexyl group at position 9, contributing to lipophilicity and steric bulk.
  • 1,7-Dimethyl substituents enhancing stability and modulating electronic effects.

This scaffold is structurally related to purine-based inhibitors and receptor modulators, with modifications influencing pharmacokinetics and target selectivity.

Properties

IUPAC Name

9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-12-10-23(15-8-6-5-7-9-15)19-21-17-16(24(19)11-12)18(27)25(13(2)14(3)26)20(28)22(17)4/h12-13,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAYDBVOBYYFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C(C)C(=O)C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the cyclohexyl and oxobutan-2-yl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxobutan-2-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Spectroscopic Properties

Substituents critically influence spectral profiles and physical properties:

Table 2: Spectroscopic and Analytical Data Comparison
Compound (Reference) IR (cm⁻¹) ¹H-NMR (δ, ppm) Highlights UV λmax (nm) TLC Rf
Target Compound ~1,700 (C=O) Cyclohexyl (1–2 ppm, m)
Compound 24 1,701 (C=O), 3,123 (≡CH) N9CH2 (4.36 ppm, t) 296 0.57
Compound 22 1,701 (C=O), 3,089 (CH=) CH= (7.38–7.48 ppm, m) 304 0.55
MAO-B Inhibitor Chloro/fluoro-benzyl protons (~7 ppm)
Pyrido[1,2-e]purine (9c) Aromatic H (7.56–7.48 ppm) 263 0.43

Key Observations:

  • IR Spectroscopy: All compounds exhibit strong C=O stretches (~1,700 cm⁻¹). Alkyne or alkene substituents (e.g., compound 24 ) show distinct ≡CH or CH= stretches.
  • ¹H-NMR: Aromatic protons in benzyl-substituted analogs (e.g., ) resonate at ~7 ppm, while aliphatic cyclohexyl protons in the target compound would appear as a multiplet at 1–2 ppm.
  • UV-Vis: Pyrido[1,2-e]purine derivatives (e.g., 9c ) absorb at lower wavelengths (263 nm) compared to tricyclic xanthines (296–304 nm ), reflecting extended conjugation.

Biological Activity

The compound 9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including cytotoxicity and antiviral effects, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Molecular Formula C16H22N4O3\text{Molecular Formula }C_{16}H_{22}N_4O_3

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its cytotoxic and antiviral properties. Notably, purine derivatives are known for their diverse biological functions due to their structural similarity to nucleotides.

Cytotoxic Activity

Research has demonstrated that certain purine derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against several tumor cell lines including 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma.
  • Findings : In vitro studies indicated that the compound showed a concentration-dependent cytotoxic effect with an IC50 value below 30 µM against sensitive cell lines. This suggests potential for development as an anticancer agent.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Sensitivity
4T1 (Murine Mammary)<30High
COLO201 (Colorectal)<30High
SK-BR-3 (Breast Cancer)>50Low

Antiviral Activity

In addition to its cytotoxic properties, the compound has been investigated for antiviral activity.

  • Mechanism of Action : The antiviral activity is believed to stem from its ability to inhibit viral replication by mimicking nucleotide structures.
  • Specific Viruses : Preliminary studies indicate effectiveness against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir.

Case Study

A study published in Molecules highlighted the synthesis and evaluation of various purine derivatives for their antiviral properties. The results indicated that specific modifications in the purine structure significantly enhanced antiviral efficacy while maintaining low cytotoxicity against normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives.

Key Modifications:

  • Cyclohexyl Substitution : Enhances lipophilicity and cellular uptake.
  • Dimethyl Groups : Affect the binding affinity to biological targets.
  • Oxobutan-2-Yl Moiety : Contributes to the compound's overall stability and bioactivity.

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